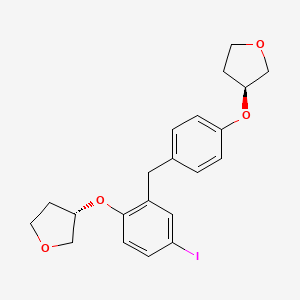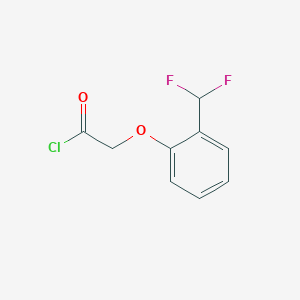
2-(2-(Difluoromethyl)phenoxy)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Difluoromethyl)phenoxy)acetyl chloride is an organic compound that features a difluoromethyl group attached to a phenoxy ring, which is further connected to an acetyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Difluoromethyl)phenoxy)acetyl chloride typically involves the reaction of 2-(Difluoromethyl)phenol with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
2-(Difluoromethyl)phenol+Acetyl chloride→2-(2-(Difluoromethyl)phenoxy)acetyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Difluoromethyl)phenoxy)acetyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form 2-(2-(Difluoromethyl)phenoxy)acetic acid.
Reduction: The compound can be reduced to form 2-(2-(Difluoromethyl)phenoxy)ethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
2-(2-(Difluoromethyl)phenoxy)acetic acid: Formed by hydrolysis
2-(2-(Difluoromethyl)phenoxy)ethanol: Formed by reduction
Aplicaciones Científicas De Investigación
2-(2-(Difluoromethyl)phenoxy)acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the synthesis of drug molecules with difluoromethyl groups, which can enhance metabolic stability and bioavailability.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(Difluoromethyl)phenoxy)acetyl chloride depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the acetyl chloride group is attacked by a nucleophile, leading to the formation of a new bond and the release of hydrochloric acid. The difluoromethyl group can influence the reactivity and stability of the compound by affecting the electron density on the phenoxy ring.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)phenoxyacetyl chloride
- 2-(Chloromethyl)phenoxyacetyl chloride
- 2-(Bromomethyl)phenoxyacetyl chloride
Uniqueness
2-(2-(Difluoromethyl)phenoxy)acetyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C9H7ClF2O2 |
|---|---|
Peso molecular |
220.60 g/mol |
Nombre IUPAC |
2-[2-(difluoromethyl)phenoxy]acetyl chloride |
InChI |
InChI=1S/C9H7ClF2O2/c10-8(13)5-14-7-4-2-1-3-6(7)9(11)12/h1-4,9H,5H2 |
Clave InChI |
INHYDKXAVRMMFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(F)F)OCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)
![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)
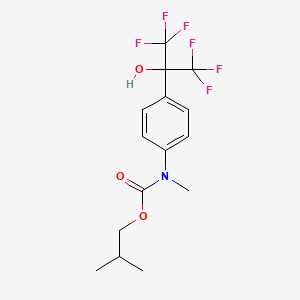
![(5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B14888914.png)
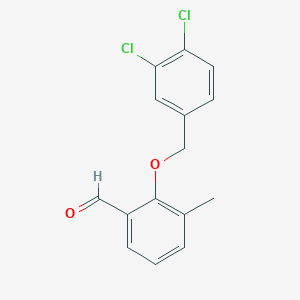
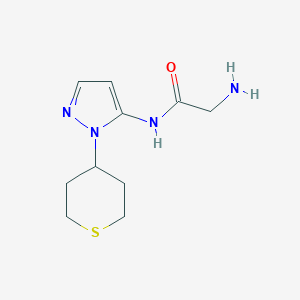
![N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide](/img/structure/B14888939.png)


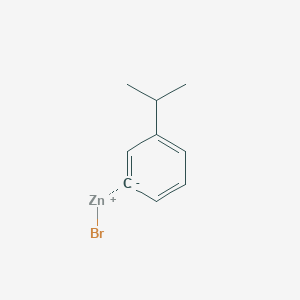
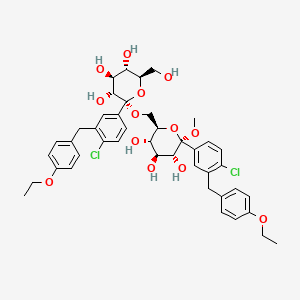

![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)
